Product packaging for Coenzyme A S-(2-Ethyl-3-oxobutanoate)(Cat. No.:)

Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Cat. No.: B1152468
M. Wt: 879.6
Attention: For research use only. Not for human or veterinary use.
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Description

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a useful research compound. Its molecular formula is C₂₇H₄₄N₇O₁₈P₃S and its molecular weight is 879.6. The purity is usually 95%.
BenchChem offers high-quality Coenzyme A S-(2-Ethyl-3-oxobutanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coenzyme A S-(2-Ethyl-3-oxobutanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₇H₄₄N₇O₁₈P₃S

Molecular Weight

879.6

Origin of Product

United States

Biosynthesis and Formation Mechanisms of the 2 Ethyl 3 Oxobutanoate Moiety

Precursor Substrates and Metabolic Entry Points for 2-Ethyl-3-oxobutanoate Synthesis

The journey to constructing the 2-ethyl-3-oxobutanoate moiety begins with the recruitment of smaller, fundamental building blocks from central metabolism. These precursor substrates provide the necessary carbon framework upon which the final structure is assembled.

Derivation from Branched-Chain Amino Acid Precursors or Related Alpha-Keto Acids (e.g., 2-Oxobutyrate)

A primary metabolic entry point for the synthesis of the ethyl group in the 2-ethyl-3-oxobutanoate moiety is the catabolism of branched-chain amino acids (BCAAs), such as isoleucine. The breakdown of these amino acids yields branched-chain alpha-keto acids (BCKAs). wikipedia.orgutah.eduannualreviews.orgnih.gov Specifically, the catabolism of threonine and methionine can lead to the formation of 2-oxobutyrate, also known as alpha-ketobutyrate. wikipedia.org This alpha-keto acid serves as a crucial precursor.

The branched-chain alpha-keto acid dehydrogenase complex (BCKDC), a multi-subunit enzyme complex found in the mitochondria, plays a pivotal role in the metabolism of these keto acids. qmul.ac.ukwikiwand.com This complex can utilize 2-oxobutyrate as a substrate, catalyzing its oxidative decarboxylation. qmul.ac.ukgenome.jp Similarly, the pyruvate (B1213749) dehydrogenase complex (PDH) has also been shown to act on 2-oxobutyrate, highlighting the integration of BCAA catabolism with central carbohydrate metabolism. wikipedia.orggenome.jp Through these enzymatic actions, 2-oxobutyrate is primed for entry into pathways that can lead to the formation of the 2-ethyl-3-oxobutanoate structure.

Enzymatic Condensation Reactions Leading to Oxobutanoate Scaffold Formation

The formation of the core oxobutanoate scaffold with an ethyl group at the second carbon atom is achieved through enzymatic condensation reactions. One plausible mechanism involves the action of thiolase enzymes. Thiolases are a class of enzymes that catalyze the condensation of two acyl-CoA molecules. annualreviews.orgnih.gov For instance, a propionyl-CoA condensing enzyme has been identified in the nematode Ascaris lumbricoides that can catalyze the condensation of propionyl-CoA and acetyl-CoA. nih.govenzymes.me.uk This reaction forms a 2-methyl-branched beta-ketoacyl-CoA, a structure analogous to the 2-ethyl-branched target. It is therefore conceivable that a thiolase with specificity for butyryl-CoA as the primer and acetyl-CoA as the extender could catalyze the formation of a 2-ethyl-3-oxobutyryl-CoA. The specificity of thiolases for different acyl-CoA substrates is an area of active research, with studies demonstrating the potential to engineer these enzymes for the production of specific longer-chain products. nih.gov

Key Enzymatic Systems in the Biosynthesis of the 2-Ethyl-3-oxobutanoate Core

The assembly of the 2-ethyl-3-oxobutanoate core is dependent on specific enzymatic systems that facilitate the necessary carbon-carbon bond formations. These enzymes often rely on essential cofactors to perform their catalytic functions.

Role of Pyruvate:Pyruvate Acetaldehydetransferase (EC 2.2.1.6) or Acetolactate Synthase in Related Pathways

A key enzyme implicated in the formation of a closely related precursor is acetolactate synthase (ALS), also known by its systematic name pyruvate:pyruvate acetaldehydetransferase (EC 2.2.1.6). wikipedia.orgqmul.ac.ukwikiwand.comgenome.jpenzymes.me.uk This enzyme is primarily known for its role in the biosynthesis of the branched-chain amino acids valine and leucine (B10760876), where it catalyzes the condensation of two pyruvate molecules to form 2-acetolactate. qmul.ac.uk

Crucially, acetolactate synthase also exhibits activity with other substrates. It can transfer the acetaldehyde (B116499) group from pyruvate to 2-oxobutanoate, resulting in the formation of 2-aceto-2-hydroxybutanoate, which is also known as 2-ethyl-2-hydroxy-3-oxobutanoate. qmul.ac.ukgenome.jp This reaction is a key step in the biosynthesis of isoleucine. The product of this reaction is a hydroxylated form of the 2-ethyl-3-oxobutanoate moiety. Subsequent enzymatic dehydration and reduction steps would be required to yield the final non-hydroxylated structure. Some acetohydroxyacid synthases have also been reported to catalyze the non-oxidative decarboxylation of 2-ketoisobutyrate (3-methyl-2-oxobutyrate). researchgate.net

Cofactor Dependencies in Oxobutanoate Moiety Formation (e.g., Thiamine (B1217682) Diphosphate)

The enzymatic reactions central to the formation of the oxobutanoate moiety are critically dependent on the cofactor thiamine diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP). annualreviews.org ThDP-dependent enzymes are essential for the decarboxylation of alpha-keto acids and the subsequent formation of carbon-carbon bonds. fiveable.me

Acetolactate synthase (EC 2.2.1.6) is a classic example of a ThDP-dependent enzyme. qmul.ac.ukgenome.jp The thiamine diphosphate cofactor is also essential for the function of the branched-chain alpha-keto acid dehydrogenase complex and the pyruvate dehydrogenase complex, both of which can process 2-oxobutyrate. annualreviews.orgqmul.ac.ukgenome.jp The mechanism of ThDP-dependent enzymes involves the formation of a covalent intermediate between the cofactor and the keto acid substrate, which facilitates the decarboxylation and subsequent nucleophilic attack to form a new carbon-carbon bond. fiveable.me

Stereochemical Aspects of Enzymatic Formation

The enzymatic synthesis of the 2-ethyl-3-oxobutanoate moiety is expected to be a highly stereospecific process, yielding a product with a defined three-dimensional arrangement of its atoms. While specific stereochemical details for the formation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) are not extensively documented, the stereochemistry of related enzymatic reactions provides valuable insights.

Enzymes such as ketoreductases are known to catalyze the stereoselective reduction of keto esters, producing chiral hydroxy esters with high enantiomeric excess. For example, the reduction of ethyl 2-methyl-3-oxobutanoate by a reductase from Klebsiella pneumoniae yields ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity. This demonstrates the ability of enzymes to control the stereochemical outcome of reactions at chiral centers.

Similarly, the condensation reactions catalyzed by thiolases and synthases are also known to be stereospecific. The stereochemistry of the products of these reactions is dictated by the specific architecture of the enzyme's active site, which orients the substrates in a precise manner to facilitate the formation of a particular stereoisomer. While the exact stereochemistry of the enzymatic formation of the 2-ethyl-3-oxobutanoate moiety requires further investigation, it is anticipated that the enzymatic pathway would produce a single, specific stereoisomer.

Interactive Data Tables

Table 1: Key Enzymes and Reactions

EnzymeEC NumberReactionRelevance to 2-Ethyl-3-oxobutanoate Moiety Formation
Branched-chain alpha-keto acid dehydrogenase complex (BCKDC)-Oxidative decarboxylation of branched-chain alpha-keto acidsMetabolizes 2-oxobutyrate, a key precursor. qmul.ac.ukgenome.jp
Pyruvate dehydrogenase complex (PDH)-Oxidative decarboxylation of pyruvateCan also act on 2-oxobutyrate. wikipedia.orggenome.jp
Acetolactate synthase (ALS)2.2.1.6Pyruvate + 2-Oxobutanoate → 2-Ethyl-2-hydroxy-3-oxobutanoate + CO2Forms a hydroxylated precursor of the target moiety. qmul.ac.ukgenome.jp
Thiolase2.3.1.9 / 2.3.1.16Acetyl-CoA + Acyl-CoA ⇌ 3-Oxoacyl-CoA + CoAA potential enzyme for condensing butyryl-CoA and acetyl-CoA. nih.govnih.gov

Table 2: Precursors and Cofactors

MoleculeTypeMetabolic OriginRole in Biosynthesis
2-OxobutyrateAlpha-keto acidCatabolism of threonine and methionineProvides the ethyl group and part of the butanoate backbone. wikipedia.org
Acetyl-CoAThioesterCentral metabolism (e.g., from pyruvate)Provides the acetyl group for condensation. nih.gov
Butyryl-CoAThioesterFatty acid metabolismA potential precursor for the ethyl-butanoate structure in a thiolase reaction. nih.gov
Thiamine Diphosphate (ThDP)CofactorVitamin B1 derivativeEssential for the activity of acetolactate synthase and dehydrogenase complexes. annualreviews.orgfiveable.me

The Chemical Compound "Coenzyme A S-(2-Ethyl-3-oxobutanoate)": A Biosynthetic Perspective

Coenzyme A S-(2-ethyl-3-oxobutanoate) is a thioester of coenzyme A and 2-ethyl-3-oxobutanoic acid. While not a central metabolite in primary metabolism, its formation represents an interesting intersection of fatty acid and polyketide biosynthetic principles. This article delves into the potential biosynthetic and formation mechanisms of the 2-ethyl-3-oxobutanoate moiety, with a particular focus on the enantioselectivity of these pathways.

Metabolic Intermediacy and Biological Roles of Coenzyme a S 2 Ethyl 3 Oxobutanoate

Participation in Specific Fatty Acid Biosynthesis or Degradation Pathways

The structure of Coenzyme A S-(2-ethyl-3-oxobutanoate) suggests its potential involvement in pathways that manage carbon chains, either through elongation or degradation, analogous to fatty acid metabolism.

The formation of Coenzyme A S-(2-ethyl-3-oxobutanoate) can be conceptually envisioned through a Claisen condensation reaction catalyzed by a thiolase enzyme. Thiolases are a ubiquitous class of enzymes that catalyze the reversible formation of a carbon-carbon bond by condensing two acyl-CoA molecules. wikipedia.org Biosynthetic thiolases (EC 2.3.1.9) typically catalyze the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.org However, some thiolases exhibit broader substrate specificity. ebi.ac.uk It is conceivable that a thiolase could catalyze the condensation of butanoyl-CoA and acetyl-CoA to yield Coenzyme A S-(2-ethyl-3-oxobutanoate).

Conversely, in a degradative context, the compound could be a substrate for a thiolase (EC 2.3.1.16), which would cleave the molecule into butanoyl-CoA and acetyl-CoA. wikipedia.org This would be a thiolytic cleavage, a key reaction in the beta-oxidation of fatty acids. The degradation of the branched-chain amino acid isoleucine proceeds through a series of reactions that generate various acyl-CoA intermediates, which are then further metabolized. qiagen.com The metabolism of compounds with similar structures, such as 2-ethylhexanoic acid, is known to proceed via beta-oxidation, leading to intermediates like 3-oxo-2-ethylhexanoic acid. nih.gov This suggests that Coenzyme A S-(2-ethyl-3-oxobutanoate) could be similarly processed.

Table 1: Potential Enzymatic Reactions Involving Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Reaction TypeEnzyme ClassPotential SubstratesPotential ProductsMetabolic Context
CondensationThiolase (EC 2.3.1.9)Butanoyl-CoA + Acetyl-CoACoenzyme A S-(2-Ethyl-3-oxobutanoate) + Coenzyme ABiosynthesis
CleavageThiolase (EC 2.3.1.16)Coenzyme A S-(2-Ethyl-3-oxobutanoate) + Coenzyme AButanoyl-CoA + Acetyl-CoADegradation
ReductionDehydrogenaseCoenzyme A S-(2-Ethyl-3-oxobutanoate) + NAD(P)HCoenzyme A S-(2-Ethyl-3-hydroxybutanoate) + NAD(P)+Modification
HydrationHydrataseCoenzyme A S-(2-Ethyl-3-oxobutanoate)Not directly applicable-

This table is illustrative of potential reactions based on the compound's structure and known enzymatic activities.

The β-keto group in Coenzyme A S-(2-ethyl-3-oxobutanoate) is a reactive functional group that can participate in a variety of subsequent enzymatic modifications. For instance, it could be a substrate for a reductase, which would reduce the ketone to a hydroxyl group, forming Coenzyme A S-(2-ethyl-3-hydroxybutanoate). This type of reaction is common in the biosynthesis of polyketides and other secondary metabolites. The resulting chiral alcohol could then be a precursor for more complex molecules. The enzymatic synthesis of related compounds, such as ethyl (S)-3-hydroxybutyrate from ethyl 3-oxobutyrate, is well-documented in microorganisms like baker's yeast. nottingham.edu.cn

Integration within Broader Metabolic Networks

While not a direct participant in central carbon metabolism, the potential breakdown products of Coenzyme A S-(2-ethyl-3-oxobutanoate) could readily integrate into these core pathways.

The catabolism of Coenzyme A S-(2-ethyl-3-oxobutanoate) would likely yield butanoyl-CoA and acetyl-CoA. Acetyl-CoA is a primary substrate for the citric acid cycle, where it condenses with oxaloacetate to form citrate. youtube.com Butanoyl-CoA can be further metabolized through beta-oxidation to two molecules of acetyl-CoA, which can then also enter the citric acid cycle. Alternatively, in some metabolic contexts, butanoyl-CoA could be carboxylated to form intermediates that enter other pathways. The degradation of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, both of which can be metabolized via the citric acid cycle. qiagen.comresearchgate.net Propionyl-CoA can be converted to succinyl-CoA, a direct intermediate of the citric acid cycle. researchgate.net

Occurrence and Significance in Microbial Metabolism

The structural complexity of Coenzyme A S-(2-ethyl-3-oxobutanoate) makes it a more likely candidate for a role in the specialized metabolism of microorganisms rather than in the central metabolism of eukaryotes. Microbes are known for their vast and diverse metabolic capabilities, including the synthesis of a wide array of secondary metabolites and the ability to utilize uncommon carbon sources.

For example, the ethylmalonyl-CoA pathway, identified in some bacteria, is a complex pathway for the assimilation of C2 compounds that involves a series of unusual CoA thioesters for the regeneration of glyoxylate (B1226380). nih.gov The presence of such pathways highlights the capacity of microorganisms to manage a diverse repertoire of acyl-CoA intermediates. It is plausible that Coenzyme A S-(2-ethyl-3-oxobutanoate) could be an intermediate in a yet-to-be-characterized microbial pathway, potentially related to the degradation of branched-chain fatty acids or the biosynthesis of a specific polyketide or other natural product. The degradation of branched-chain amino acids like leucine (B10760876) and isoleucine can be diverted in some bacteria to produce a variety of secondary metabolites and branched-chain fatty acids, which are important for maintaining membrane fluidity. researchgate.net

Table 2: Comparison of Coenzyme A S-(2-Ethyl-3-oxobutanoate) with Known Metabolic Intermediates

CompoundChemical Formula (Acyl Group)Metabolic PathwayFunction
Acetyl-CoAC2H3OCentral Carbon MetabolismFuel for Citric Acid Cycle, Precursor for Fatty Acid & Sterol Synthesis
Acetoacetyl-CoAC4H5O2Ketone Body Metabolism, Sterol SynthesisIntermediate in Ketogenesis and Mevalonate Pathway
Butanoyl-CoAC4H7OFatty Acid MetabolismIntermediate in Beta-oxidation
Coenzyme A S-(2-Ethyl-3-oxobutanoate) C6H9O2 Hypothesized Potential intermediate in branched-chain degradation or secondary metabolism
(E)-2-Methylcrotonoyl-CoAC5H7OIsoleucine DegradationIntermediate in Amino Acid Catabolism

Role in Prokaryotic Metabolic Pathways (e.g., Escherichia coli)

While Coenzyme A S-(2-ethyl-3-oxobutanoate) is not a canonical intermediate in the central metabolic pathways of Escherichia coli, such as glycolysis or the primary citric acid cycle, its formation and conversion are biochemically plausible and highly relevant in other prokaryotic systems, particularly those utilizing alternative carbon assimilation routes. The metabolic context for this compound is best understood through pathways that process two-carbon (C2) and four-carbon (C4) units, such as the ethylmalonyl-CoA pathway.

The ethylmalonyl-CoA pathway serves as an alternative to the glyoxylate cycle for the assimilation of acetyl-CoA, a central intermediate in the metabolism of many bacteria like Rhodobacter sphaeroides and Methylobacterium extorquens. nih.govbritannica.com This pathway is characterized by a series of unique CoA esters. nih.gov The formation of 2-ethylacetoacetyl-CoA can be postulated as a parallel reaction to the initial step of the ethylmalonyl-CoA pathway, where two molecules of acetyl-CoA are condensed by a β-ketothiolase to form acetoacetyl-CoA. britannica.com The analogous condensation of acetyl-CoA and butyryl-CoA would yield Coenzyme A S-(2-ethyl-3-oxobutanoate).

In prokaryotes, acetyl-CoA is a critical hub molecule derived from various catabolic processes and serves as a precursor for biosynthesis. nih.govnih.gov The management and conversion of acetyl-CoA pools are fundamental to cellular growth and production. nih.gov While E. coli primarily uses the glyoxylate cycle for growth on C2 compounds, the enzymatic machinery for processing various acyl-CoA thioesters is vast and can be repurposed.

The generation of precursors for Coenzyme A S-(2-ethyl-3-oxobutanoate) involves standard prokaryotic metabolism. Butyryl-CoA, a required precursor, can be formed from the reduction of crotonyl-CoA, which itself is an intermediate in pathways like fatty acid β-oxidation and the ethylmalonyl-CoA pathway. nih.govrsc.org

The table below outlines the key enzymes and reactions that are mechanistically related to the formation and processing of Coenzyme A S-(2-ethyl-3-oxobutanoate) in prokaryotes.

Enzyme ClassReactionRelevance to Coenzyme A S-(2-Ethyl-3-oxobutanoate)Known Prokaryotic Context
β-Ketothiolase Acetyl-CoA + Butyryl-CoA ⇌ Coenzyme A S-(2-ethyl-3-oxobutanoate) + CoADirect biosynthesis route through Claisen condensation.Widespread in bacteria for fatty acid and polyketide metabolism.
Acyl-CoA Dehydrogenase Butanoyl-CoA + FAD ⇌ Crotonyl-CoA + FADH₂Generates a precursor (crotonyl-CoA) that can be converted to butyryl-CoA.Fatty acid oxidation, amino acid degradation.
Crotonyl-CoA Carboxylase/Reductase (CCR) Crotonyl-CoA + CO₂ + NADPH → Ethylmalonyl-CoA + NADP⁺A key enzyme of the ethylmalonyl-CoA pathway, producing a related C4-dicarboxylate extender unit. nih.govnih.govFound in bacteria lacking the glyoxylate cycle, such as Rhodobacter and Streptomyces. nih.govnih.gov
Acyl-CoA Synthetase Butyrate + ATP + CoA ⇌ Butyryl-CoA + AMP + PPiActivates external or internally generated fatty acids to their CoA thioesters.Ubiquitous in prokaryotes for fatty acid metabolism.

Contribution to Specific Microbial Product Synthesis or Physiological Processes

The primary role of Coenzyme A S-(2-ethyl-3-oxobutanoate) and its closely related metabolic cousin, ethylmalonyl-CoA, is as a specialized building block, or "extender unit," in the biosynthesis of complex natural products, particularly polyketides. nih.govnih.gov Polyketides are a large and diverse class of secondary metabolites produced by many bacteria, fungi, and plants, and they include many important pharmaceuticals such as antibiotics, immunosuppressants, and anticancer agents.

Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon skeletons through the iterative condensation of small carboxylic acid units, which are activated as CoA thioesters. nih.gov While the most common extender unit is malonyl-CoA (derived from acetyl-CoA), the incorporation of alternative units like ethylmalonyl-CoA allows for the creation of branched structures, significantly increasing the chemical diversity of the final products. nih.govbiorxiv.org

Research findings have detailed this contribution:

Germicidin Synthesis: In the bacterium Streptomyces coelicolor, a type III PKS was discovered that utilizes ethylmalonyl-CoA as an extender unit to produce germicidins, a family of 3,6-dialkyl-4-hydroxypyran-2-one natural products. acs.org This demonstrated an unprecedented role for ethylmalonyl-CoA in this class of enzymes.

Salinosporamide Biosynthesis: The potent anticancer agent salinosporamide A is a polyketide produced by the marine bacterium Salinispora tropica. nih.gov Its biosynthesis involves a specialized pathway to generate chloroethylmalonyl-CoA. The non-chlorinated analog, salinosporamide B, is synthesized using ethylmalonyl-CoA derived from the crotonyl-CoA carboxylase/reductase (CCR) enzyme, highlighting the role of this extender unit in generating structural analogs of complex molecules. nih.gov

Engineered Bioproduction: The biotechnological potential of using ethylmalonyl-CoA has been harnessed in engineered PKS platforms. biorxiv.org By replacing the standard malonyl-CoA-specific acyltransferase (AT) domain in a PKS module with an AT specific for ethylmalonyl-CoA, scientists can direct the synthesis of valuable branched-chain chemicals. This has been used in Streptomyces albus to produce compounds like the insect repellent 2-ethyl-1,3-hexanediol (B165326) and various amino alcohols, demonstrating a direct application for this metabolic branch. biorxiv.org

The table below summarizes the microbial products synthesized using pathways involving ethyl-group-containing CoA intermediates.

Microbial ProductProducing Organism (or host)Precursor IntermediateSignificance of Product
Germicidins Streptomyces coelicolorEthylmalonyl-CoAFamily of bioactive polyketides with phytotoxic properties. acs.org
Salinosporamide B Salinispora tropicaEthylmalonyl-CoAAn analog of the potent proteasome inhibitor Salinosporamide A. nih.gov
2-Ethyl-1,3-hexanediol Streptomyces albus (engineered)Ethylmalonyl-CoAIndustrially important insect repellent and cosmetic ingredient. biorxiv.org
Branched-chain amino alcohols Streptomyces albus (engineered)Ethylmalonyl-CoAImportant chiral building blocks for the pharmaceutical industry. biorxiv.org

Enzymatic Transformations and Biochemical Reactivity of Coenzyme a S 2 Ethyl 3 Oxobutanoate

Enzymes Interacting with Coenzyme A S-(2-Ethyl-3-oxobutanoate)

The metabolism of ethylmalonyl-CoA is characterized by its interaction with a diverse group of enzymes that catalyze acyl chain transfers, redox reactions, and other modifications. These enzymes are central to pathways like the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, which serves as an alternative to the glyoxylate (B1226380) cycle in some bacteria. wikipedia.orgbritannica.com

Thiolases are a class of enzymes that catalyze the carbon-carbon bond formation through a thioester-dependent Claisen condensation or the reverse thiolytic cleavage. wikipedia.orgresearchgate.net In the context of ethylmalonyl-CoA synthesis, thiolases are fundamental in the initial steps. The ethylmalonyl-CoA pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by a biosynthetic thiolase (also known as acetyl-CoA C-acetyltransferase, EC 2.3.1.9). wikipedia.orgwikipedia.org This acetoacetyl-CoA is then further processed before the eventual formation of ethylmalonyl-CoA.

Thiolases are broadly categorized as degradative (thiolase I, e.g., 3-ketoacyl-CoA thiolase, EC 2.3.1.16) and biosynthetic (thiolase II, e.g., acetoacetyl-CoA thiolase, EC 2.3.1.9). wikipedia.orgnih.govebi.ac.uk While both types can catalyze both forward and reverse reactions, their substrate specificities and physiological roles differ. wikipedia.orgnih.gov Thiolase I has a broad substrate range and is typically involved in degradative processes like beta-oxidation, whereas thiolase II is specific for acetoacetyl-CoA and functions in biosynthetic pathways. wikipedia.orgnih.gov The formation of the acetoacetyl-CoA precursor to ethylmalonyl-CoA is a classic example of a thiolase II-mediated reaction. wikipedia.org

The most significant oxidoreductase directly involved with ethylmalonyl-CoA is Crotonyl-CoA carboxylase/reductase (Ccr) . This enzyme catalyzes the reductive carboxylation of crotonyl-CoA using NADPH as the reductant to produce (2S)-ethylmalonyl-CoA. pnas.orgasm.org This is a key, defining step of the ethylmalonyl-CoA pathway and represents a unique biochemical reaction: the reductive carboxylation of an enoyl-thioester. pnas.org The reaction is essentially irreversible and serves as a marker for the presence of this pathway in organisms like Rhodobacter sphaeroides. pnas.org

While Ccr is responsible for the formation of the 3-oxoacyl structure of ethylmalonyl-CoA, other enzymes known as 3-oxoacyl reductases catalyze the reduction of this keto group in various metabolic contexts. For instance, 3-oxoacyl-[acyl-carrier-protein] reductase (FabG) is an essential enzyme in fatty acid synthesis that catalyzes the NADPH-dependent reduction of 3-oxoacyl-ACP to (3R)-3-hydroxyacyl-ACP. nih.govyeastgenome.orggenome.jp Similarly, very-long-chain 3-oxoacyl-CoA reductase reduces 3-oxoacyl-CoA substrates during the elongation of very-long-chain fatty acids. wikipedia.org Although these enzymes act on substrates with a similar 3-oxoacyl-CoA motif, the primary and well-characterized reductive step involving ethylmalonyl-CoA is its synthesis by Ccr.

Several enzymes modify the structure of ethylmalonyl-CoA beyond redox changes or acyl transfers. These are crucial for its metabolic fate.

Ethylmalonyl-CoA Decarboxylase : In mammals, a "metabolite proofreading" enzyme known as ethylmalonyl-CoA decarboxylase (encoded by the ECHDC1 gene) has been identified. nih.govnih.gov This enzyme catalyzes the degradation of ethylmalonyl-CoA, which can be formed as a non-standard metabolite from butyryl-CoA by the side activities of acetyl-CoA carboxylase and propionyl-CoA carboxylase. nih.gov The enzyme specifically decarboxylates ethylmalonyl-CoA and, to a lesser extent, methylmalonyl-CoA, but does not act on malonyl-CoA. nih.govnih.gov Its deficiency may lead to ethylmalonic aciduria. nih.gov

Ethylmalonyl-CoA Mutase and Epimerase : In the bacterial ethylmalonyl-CoA pathway, the carbon backbone of ethylmalonyl-CoA is rearranged. This is achieved by the sequential action of two enzymes. First, ethylmalonyl-CoA/methylmalonyl-CoA epimerase likely converts (2S)-ethylmalonyl-CoA to its (2R)-epimer. Subsequently, the coenzyme B12-dependent ethylmalonyl-CoA mutase catalyzes a carbon skeleton rearrangement, converting (2R)-ethylmalonyl-CoA to methylsuccinyl-CoA. researchgate.netresearchgate.net This mutase is a radical enzyme that represents a key step in the pathway's unique reaction sequence. researchgate.net

Thioester Hydrolases (Thioesterases) : General hydrolases, specifically thioesterases (EC 3.1.2.-), catalyze the hydrolysis of the thioester bond of acyl-CoA molecules to release coenzyme A and the corresponding carboxylic acid. nih.govwikipedia.org While a specific hydrolase for ethylmalonyl-CoA is not prominently cited in the context of major pathways, enzymes from the acyl-CoA thioesterase (ACOT) family are known to be involved in regulating the intracellular pools of various acyl-CoAs and could potentially act on ethylmalonyl-CoA. nih.gov

The following table summarizes the key enzymes that interact with or are directly involved in the metabolism of ethylmalonyl-CoA.

Enzyme NameEC NumberFunctionPathway/Role
Acetyl-CoA C-acetyltransferase (Thiolase II)2.3.1.9Catalyzes the formation of acetoacetyl-CoA from two acetyl-CoA molecules.Precursor synthesis for the Ethylmalonyl-CoA Pathway. wikipedia.orgwikipedia.org
Crotonyl-CoA Carboxylase/Reductase (Ccr)1.3.1.85Catalyzes the NADPH-dependent reductive carboxylation of crotonyl-CoA to form (2S)-ethylmalonyl-CoA.Ethylmalonyl-CoA Pathway. pnas.orgasm.org
Ethylmalonyl-CoA Decarboxylase (ECHDC1)4.1.1.89Decarboxylates ethylmalonyl-CoA to butyryl-CoA.Metabolite proofreading. nih.govnih.gov
Ethylmalonyl-CoA Mutase (Ecm)5.4.99.2Catalyzes the rearrangement of (2R)-ethylmalonyl-CoA to methylsuccinyl-CoA.Ethylmalonyl-CoA Pathway. researchgate.net
Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi)5.1.99.1Interconverts stereoisomers of substituted malonyl-CoAs.Ethylmalonyl-CoA Pathway. researchgate.netresearchgate.net

Mechanisms of Enzymatic Catalysis

The enzymatic reactions involving ethylmalonyl-CoA rely on fundamental biochemical mechanisms, including the activation of the thioester bond and the use of redox cofactors like NAD(P)H.

The thioester bond in molecules like ethylmalonyl-CoA is a high-energy bond, making the acyl group readily transferable. libretexts.orgcaldic.com This reactivity is central to its metabolism.

Formation Mechanism : The formation of ethylmalonyl-CoA by crotonyl-CoA carboxylase/reductase is an unusual reaction that combines carboxylation and reduction. pnas.org The mechanism is thought to involve the nucleophilic attack of an enzyme-bound enolate, derived from crotonyl-CoA, onto CO2, followed by an NADPH-dependent reduction.

Thioester Hydrolysis and Transfer : The hydrolysis of acyl-CoA thioesters is a thermodynamically favorable reaction. libretexts.org Thioesterase enzymes catalyze this reaction, often through the formation of a covalent acyl-enzyme intermediate. nih.govacsgcipr.org A catalytic residue, typically a serine or cysteine, in the enzyme's active site attacks the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, releasing the CoA-SH group and forming the acyl-enzyme intermediate. A subsequent attack by a water molecule resolves this intermediate, releasing the carboxylic acid and regenerating the enzyme. acsgcipr.org Thiolases employ a similar mechanism involving a catalytic cysteine, which becomes transiently acylated during the reaction cycle. wikipedia.orgebi.ac.uk

Nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate), in its reduced form NAD(P)H, is a universal biological reductant that provides hydride ions (H⁻) for reduction reactions.

Reduction by Crotonyl-CoA Carboxylase/Reductase (Ccr) : The synthesis of ethylmalonyl-CoA from crotonyl-CoA is dependent on NADPH. pnas.org The enzyme positions the nicotinamide ring of NADPH in close proximity to the substrate. The reaction involves the stereospecific transfer of a hydride ion from the C4 position of the nicotinamide ring to the substrate, leading to the reduction of what was the C=C double bond of crotonyl-CoA. pnas.org The enzyme from R. sphaeroides showed Michaelis-Menten kinetics with an apparent Kₘ of 0.7 mM for NADPH. pnas.org

General 3-Oxoacyl Reduction : In general 3-oxoacyl reductases, the mechanism also involves a direct hydride transfer from NAD(P)H to the carbonyl carbon of the 3-oxo group. nih.gov The carbonyl oxygen is typically stabilized by hydrogen bonding to an acidic amino acid residue (like tyrosine) or a water molecule in the active site, which increases the electrophilicity of the carbonyl carbon and facilitates the hydride attack. This results in the formation of a 3-hydroxyacyl group. nih.gov

The kinetic properties of the key synthesizing enzyme, crotonyl-CoA carboxylase/reductase, have been studied, providing insight into its efficiency.

SubstrateApparent Kₘ Value
Crotonyl-CoA0.4 mM
NADPH0.7 mM
NaHCO₃14 mM
Data from a study on the enzyme from R. sphaeroides. pnas.org

Condensation and Cleavage Reactions

The enzymatic processing of Coenzyme A S-(2-ethyl-3-oxobutanoate) is central to specific metabolic pathways where it participates in both carbon-carbon bond formation (condensation) and degradation (cleavage). These transformations are catalyzed by distinct enzyme classes that recognize the unique structure of this acyl-CoA thioester.

One of the primary condensation reactions involving a structurally related compound, butanoyl-CoA, is catalyzed by 3-ethylmalate synthase (EC 2.3.3.7). This enzyme facilitates a condensation reaction between butanoyl-CoA and glyoxylate to produce 3-ethylmalate and Coenzyme A. wikipedia.org This reaction is a key step in certain metabolic routes, such as the glyoxylate and dicarboxylate metabolism. The systematic name for this enzyme class is butanoyl-CoA:glyoxylate C-butanoyltransferase (thioester-hydrolysing, 1-carboxypropyl-forming). wikipedia.org

Enzyme Kinetics and Substrate Specificity

The efficiency and specificity of enzymes that metabolize Coenzyme A S-(2-ethyl-3-oxobutanoate) are quantified by key kinetic parameters. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic turnover rate.

Determination of Kinetic Parameters (e.g., K_m, V_max, k_cat)

The kinetic profile of an enzyme is defined by several key parameters:

Michaelis Constant (K_m) : This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the enzyme's affinity for its substrate; a lower K_m value indicates a higher affinity. researchgate.net

Maximum Velocity (V_max) : This is the maximum rate of the reaction when the enzyme is saturated with the substrate. V_max is directly proportional to the enzyme concentration. google.com

Turnover Number (k_cat) : Also known as the catalytic constant, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time under saturating substrate conditions. It is a measure of the enzyme's catalytic efficiency. 0qy.com

Interactive Data Table: Hypothetical Kinetic Parameters for an Enzyme Acting on Coenzyme A S-(2-Ethyl-3-oxobutanoate)

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Coenzyme A S-(2-Ethyl-3-oxobutanoate)501201002.0 x 10⁶
Butanoyl-CoA15080674.5 x 10⁵
Hexanoyl-CoA20060502.5 x 10⁵

Analysis of Enzyme Stereoselectivity and Enantiomeric Excess in Product Formation

Many enzymatic reactions involving chiral centers are highly stereoselective, meaning the enzyme preferentially binds one stereoisomer over another, leading to the formation of a product with a high enantiomeric excess (e.e.). This is particularly relevant for the reduction of β-keto esters, which are structurally similar to Coenzyme A S-(2-ethyl-3-oxobutanoate).

For example, the asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by the microalga Chlorella pyrenoidosa yields corresponding hydroxy esters with high enantiomeric excess. The syn-(2S, 3R)-hydroxy ester is produced with an e.e. of over 99%. changbioscience.com Similarly, baker's yeast can reduce ethyl 3-oxobutanoate to ethyl (S)-3-hydroxybutyrate with an enantioselectivity that can be enhanced to as high as 98% e.e. by controlling substrate concentration. nottingham.edu.cn This high stereoselectivity is often attributed to the specific three-dimensional structure of the enzyme's active site, which creates a chiral environment for the reaction.

In the context of Coenzyme A S-(2-ethyl-3-oxobutanoate), enzymes acting upon it would likely exhibit high stereoselectivity due to the chiral center at the second carbon. The specific stereoisomer produced would depend on the facial selectivity of the enzyme's active site.

Investigation of Environmental Factors on Enzyme Activity (e.g., pH, Temperature)

The catalytic activity of enzymes is profoundly influenced by environmental conditions such as pH and temperature.

Temperature : Generally, an increase in temperature leads to an increase in reaction rate as molecules have more kinetic energy. dntb.gov.ua However, each enzyme has an optimal temperature at which it functions most efficiently. Beyond this optimum, the enzyme's structure begins to denature, leading to a rapid loss of activity. dntb.gov.uanih.gov For many enzymes in biological systems, this optimum temperature is around 37°C. dntb.gov.ua

pH : The pH of the surrounding medium affects the ionization state of amino acid residues in the enzyme, particularly those in the active site. wikipedia.org Changes in pH can alter the charge of these residues, affecting substrate binding and catalysis. Each enzyme has an optimal pH range for activity. Extreme pH values can cause irreversible denaturation of the enzyme. wikipedia.orgdntb.gov.ua

The precise optimal temperature and pH for an enzyme metabolizing Coenzyme A S-(2-ethyl-3-oxobutanoate) would be specific to that enzyme and its cellular environment.

Interactive Data Table: Hypothetical Effect of Temperature and pH on the Relative Activity of an Enzyme Metabolizing Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Temperature (°C)Relative Activity (%)pHRelative Activity (%)
20455.030
25656.070
30857.095
35987.4100
401008.080
45809.040
505010.010

This table presents hypothetical data for illustrative purposes.

Advanced Research Methodologies and Experimental Approaches

Chemoenzymatic Synthesis and Derivatization for Research Purposes

The generation of complex acyl-Coenzyme A (CoA) thioesters that are not commercially available relies heavily on chemoenzymatic approaches. This strategy combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce molecules that are difficult to obtain through purely chemical or biological means.

The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a multi-step process that is not routinely performed, making the compound a specialized research tool. The general strategy involves the chemical synthesis of the acyl portion, 2-ethyl-3-oxobutanoic acid, followed by its enzymatic ligation to Coenzyme A.

Chemical Synthesis of the Acyl Group: The initial step is the organic synthesis of the β-keto acid precursor. This can be challenging due to the inherent instability and propensity of β-keto acids to decarboxylate. A common approach involves creating a more stable ester form, such as ethyl 2-ethyl-3-oxobutanoate, which can be hydrolyzed to the free acid immediately before the enzymatic step.

Enzymatic Ligation to Coenzyme A: Once the carboxylic acid is obtained, it is attached to the thiol group of Coenzyme A. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases. nih.gov These enzymes utilize the energy from ATP hydrolysis to activate the carboxylic acid as an acyl-adenylate intermediate, which then reacts with the sulfhydryl group of CoA to form the high-energy thioester bond. caldic.com

Generating Analogs: Research often requires analogs of the target molecule to probe enzyme specificity or metabolic pathways. For Coenzyme A S-(2-Ethyl-3-oxobutanoate), analogs could include variations in the alkyl substituent (e.g., methyl, propyl) or modifications to the ketone group. The chemoenzymatic approach is particularly powerful for this purpose. By synthesizing different carboxylic acid precursors, a library of corresponding acyl-CoA analogs can be generated using a promiscuous acyl-CoA synthetase. nih.govacs.org Engineered enzymes, such as mutants of malonyl-CoA synthetase (MatB), have shown broad substrate tolerance, enabling the conversion of various substituted malonic acids into their respective CoA thioesters, which are direct precursors to β-ketoacyl-CoAs in polyketide synthesis. acs.orgdigitellinc.com

StrategyDescriptionKey Enzymes/ReagentsApplication for Target Compound
Full Chemoenzymatic Synthesis Chemical synthesis of the carboxylic acid (2-ethyl-3-oxobutanoic acid) followed by enzymatic ligation to CoA.Acyl-CoA Synthetase, ATP, Coenzyme APrimary method for generating Coenzyme A S-(2-Ethyl-3-oxobutanoate) for research.
Precursor-Directed Biosynthesis Feeding a synthetic, stable precursor (e.g., ethyl 2-ethylacetoacetate) to an engineered microbial host that expresses a suitable hydrolase and a promiscuous acyl-CoA synthetase.Esterase, Acyl-CoA SynthetaseCan enable in vivo generation of the target compound for metabolic studies.
Analog Generation via Promiscuous Enzymes Using an engineered, substrate-tolerant acyl-CoA synthetase to ligate a library of chemically synthesized carboxylic acid analogs to CoA. acs.orgEngineered MatB, other promiscuous ligasesAllows for the creation of related molecules to study structure-activity relationships in enzymes that recognize the target compound.

Biocatalytic thioesterification is the cornerstone of the enzymatic step in producing Coenzyme A S-(2-Ethyl-3-oxobutanoate). The use of enzymes offers significant advantages over purely chemical methods for forming the thioester bond with a complex molecule like CoA.

Specificity and Mild Conditions: Enzymes operate under mild aqueous conditions (neutral pH, room temperature), which preserves the structural integrity of the heat- and pH-sensitive Coenzyme A molecule. Chemical methods often require harsh conditions or complex protecting group strategies that can lead to low yields and degradation of the cofactor.

High-Yield Synthesis: Microbial acyl-CoA ligases have been identified and optimized for the rapid and high-yield synthesis of various CoA thioesters. nih.gov For example, 4-coumarate:CoA ligases (4CL) from plants and bacteria have been used extensively to produce hydroxycinnamoyl-CoAs. nih.gov While a specific ligase for 2-ethyl-3-oxobutanoic acid is not characterized, enzyme screening or protein engineering could identify a suitable catalyst. The process typically involves incubating the carboxylic acid with CoA, ATP, magnesium ions, and the ligase, with yields often being very high. nih.gov

In Situ Generation: For many biochemical assays, the acyl-CoA does not need to be purified. Chemoenzymatic methods allow for the in situ generation of the required acyl-CoA from its carboxylic acid precursor, which is then immediately used by a second enzyme in a coupled reaction. nih.gov This approach is particularly useful as it bypasses the instability of the purified acyl-CoA thioester.

Isotopic Labeling Techniques for Metabolic Flux Analysis

To understand the role of Coenzyme A S-(2-Ethyl-3-oxobutanoate) within a living system, it is essential to trace its origin and fate. Isotopic labeling, combined with advanced analytical techniques, provides a quantitative window into the dynamics of metabolic pathways.

Metabolic Flux Analysis (MFA) is a powerful technique used to calculate the rates (fluxes) of intracellular reactions. nih.govnih.gov The methodology relies on feeding cells a substrate labeled with a stable isotope, such as ¹³C-glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates. By measuring the specific pattern of ¹³C enrichment (the mass isotopomer distribution) in these metabolites, one can deduce the relative contributions of different pathways to their production. nih.govresearchgate.net

If Coenzyme A S-(2-Ethyl-3-oxobutanoate) is an intermediate in a pathway, its labeling pattern would reveal its biosynthetic precursors. For instance, in the context of polyketide synthesis, the ethyl group is likely derived from butyryl-CoA (via ethylmalonyl-CoA), while the oxobutanoate backbone comes from the condensation of two acetyl-CoA units or an acetyl-CoA and a propionyl-CoA. By using specifically labeled ¹³C-propionate or ¹³C-acetate, the precise assembly route could be determined. The analysis of the resulting labeled Coenzyme A S-(2-Ethyl-3-oxobutanoate) would provide definitive evidence of its metabolic origin.

The detection and quantification of isotopically labeled metabolites are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry in Metabolomics: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the workhorse for analyzing acyl-CoA thioesters. Its high sensitivity and selectivity allow for the detection of low-abundance intermediates. In an isotope tracing experiment, MS can distinguish between unlabeled molecules and those containing one, two, or more ¹³C atoms based on their mass shift. This provides the mass isotopomer distribution crucial for MFA calculations. mdpi.com A significant challenge is the lack of commercially available labeled standards. A technique known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) has been developed to biosynthetically produce labeled CoA thioesters by growing cells in media containing labeled pantothenate (a precursor to CoA), such as [¹³C₃, ¹⁵N₁]-pantothenate. This method could be used to generate a labeled internal standard of Coenzyme A S-(2-Ethyl-3-oxobutanoate) for precise quantification in complex biological samples.

TechniqueInformation ProvidedApplication for Labeled Coenzyme A S-(2-Ethyl-3-oxobutanoate)
LC-MS/MS Mass isotopomer distribution (e.g., fraction of molecules with +0, +1, +2 mass shift).Quantifies the incorporation of stable isotopes from precursors, providing the primary data for Metabolic Flux Analysis. mdpi.com
¹³C-NMR Positional isotopomer information (which specific carbon atoms are labeled).Determines the exact location of ¹³C atoms, which helps to differentiate between competing biosynthetic pathways.
SILEC Method Biosynthesis of stable isotope-labeled internal standards. Generates [¹³C, ¹⁵N]-labeled Coenzyme A S-(2-Ethyl-3-oxobutanoate) to be used as a standard for accurate quantification in cell extracts.

Structural Biology and Enzyme Engineering

Understanding how Coenzyme A S-(2-Ethyl-3-oxobutanoate) is synthesized or utilized requires studying the three-dimensional structures of the enzymes that bind to it. This knowledge is fundamental for enzyme engineering efforts aimed at creating novel biocatalysts or new bioactive molecules.

The most likely enzymes to interact with this compound are polyketide synthases (PKSs), which are large, modular enzymes that build complex natural products from simple acyl-CoA precursors. nih.govrsc.org Coenzyme A S-(2-Ethyl-3-oxobutanoate) represents the activated form of an "extender unit" that could be incorporated into a growing polyketide chain.

Structural Biology: The specificity of a PKS module for its extender unit is determined by the acyltransferase (AT) domain. acs.org Structural biology techniques, primarily X-ray crystallography, are used to solve the three-dimensional structure of AT domains in complex with their cognate acyl-CoA substrates. These structures reveal the precise molecular interactions within the active site that govern substrate recognition. For an AT domain to accept ethylmalonyl-CoA (the precursor that would be loaded and decarboxylated to form a bound 2-ethyl-acyl group, the core of the target compound), its binding pocket must have the appropriate size, shape, and hydrophobicity to accommodate the ethyl side chain. Structural studies of various AT domains have provided a blueprint for how they distinguish between different substrates like malonyl-CoA, methylmalonyl-CoA, and other substituted variants. nih.gov

Enzyme Engineering: With a structural understanding, researchers can re-engineer PKSs to produce novel compounds. A key strategy is "AT domain swapping," where the native AT domain in a PKS module is replaced with one that recognizes a different extender unit. acs.orgnih.gov To make a polyketide containing a 2-ethyl group, one could swap in an AT domain that is known to specifically recognize ethylmalonyl-CoA. Alternatively, site-directed mutagenesis can be used to alter key amino acid residues within the AT active site to change its substrate preference. These engineered PKSs can then be used in chemoenzymatic systems to produce "unnatural" natural products with potentially new or improved biological activities. digitellinc.com

Crystallographic and Spectroscopic Studies of Enzymes Interacting with Coenzyme A S-(2-Ethyl-3-oxobutanoate)

The precise characterization of how enzymes bind to and process Coenzyme A S-(2-Ethyl-3-oxobutanoate) relies heavily on structural biology techniques. While specific crystallographic data for an enzyme in complex with this exact substrate is not extensively documented in public literature, the methodologies for such studies are well-established through research on analogous enzymes that bind other acyl-CoA molecules, such as acetyl-CoA synthetase. nih.govmdpi.com

Crystallographic studies are fundamental to revealing the three-dimensional structure of an enzyme's active site. The process typically involves expressing and purifying the target enzyme, followed by crystallization, often in the presence of the substrate or a non-reactive analog. nih.gov Methods like vapor diffusion are commonly employed to grow high-quality crystals suitable for X-ray diffraction. nih.gov Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, which in turn allows for the modeling of the protein and bound ligand's atomic coordinates. These structural snapshots can reveal critical information about the conformational changes an enzyme undergoes upon substrate binding, a phenomenon known as induced fit. nih.gov For instance, studies on acetyl-CoA synthetase have shown that the enzyme undergoes a significant domain rotation of approximately 140° to facilitate its two-step reaction mechanism. nih.gov

Spectroscopic techniques complement crystallographic data by providing insights into the dynamic aspects of enzyme-substrate interactions in solution. Assays like the NADH consumption assay can be used to monitor the kinetics of CoA-dependent reactions. nih.gov This method couples the production of AMP from the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm, allowing for the determination of key kinetic parameters. nih.gov

Table 1: Overview of Methodologies for Studying Enzyme-Substrate Interactions

Methodology Purpose Key Information Provided Example Application
X-ray Crystallography To determine the high-resolution, three-dimensional structure of the enzyme-substrate complex. Atomic coordinates of the active site, substrate binding orientation, conformational changes. Solving the structure of acetyl-CoA synthetase to understand its domain alternation mechanism. nih.gov
Vapor Diffusion A common technique for growing protein crystals for X-ray crystallography. Production of single, well-ordered crystals. Crystallization of wild-type and mutant Acs for structural analysis. nih.gov

| NADH-coupled Assay | A spectroscopic method to measure enzyme kinetics in real-time. | Reaction rates, Michaelis-Menten parameters (Kₘ, k꜀ₐₜ), inhibitor effects. | Detecting the production of AMP in the acetyl-CoA synthetase reaction. nih.gov |

Molecular Docking and Computational Modeling of Enzyme-Substrate Interactions

In conjunction with experimental methods, computational approaches like molecular docking and modeling are essential tools for predicting and analyzing how a substrate such as Coenzyme A S-(2-Ethyl-3-oxobutanoate) fits into an enzyme's active site. nih.gov These simulations are particularly valuable when experimental structures are unavailable or to generate hypotheses that can be tested in the lab. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. The process involves creating a three-dimensional model of the enzyme and the ligand. The software then samples a vast number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. nih.gov This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For example, docking studies on inhibitors of acetyl-CoA carboxylase (ACC) have been used to understand how these molecules bind to the carboxyl transfer (CT) domain, providing a basis for designing new, more potent inhibitors. nih.gov

Computational modeling extends beyond simple docking to include more complex simulations like molecular dynamics (MD), which can simulate the movement of atoms in the enzyme-substrate complex over time. This provides insights into the flexibility of the active site and the dynamic process of substrate binding and product release. nih.gov These models help researchers understand the mechanisms of catalysis, substrate selectivity, and allosteric regulation at a level of detail that is often difficult to achieve through experimental methods alone. nih.gov

Table 2: Steps in a Typical Molecular Docking Study

Step Description Tools/Software Examples
1. Receptor Preparation Obtaining and preparing the 3D structure of the target enzyme (e.g., from the Protein Data Bank or homology modeling). This includes adding hydrogens and assigning charges. AutoDock Tools, UCSF Chimera
2. Ligand Preparation Generating the 3D structure of the ligand (Coenzyme A S-(2-Ethyl-3-oxobutanoate)) and optimizing its geometry. ChemDraw, Avogadro
3. Docking Simulation Running the docking algorithm to place the ligand into the defined active site of the enzyme and score the poses. AutoDock, Sybyl, GOLD

| 4. Analysis of Results | Visualizing the top-ranked poses, analyzing the specific molecular interactions (e.g., hydrogen bonds), and comparing with experimental data if available. | PyMOL, LigPlot+ |

Directed Evolution and Rational Design of Enzymes for Modified Activity or Specificity

To enhance the catalytic efficiency or alter the substrate specificity of an enzyme towards a non-native substrate like Coenzyme A S-(2-Ethyl-3-oxobutanoate), researchers employ two primary protein engineering strategies: directed evolution and rational design. nih.govnih.gov

Directed evolution mimics the process of natural selection in a laboratory setting. nih.gov It begins with creating a large library of gene variants, typically through methods like error-prone PCR, which introduces random mutations throughout the gene. nih.gov This library of mutant enzymes is then subjected to a high-throughput screening or selection process that identifies variants with the desired property, such as improved activity on the target substrate. nih.gov The genes from the "fittest" variants are then used as templates for the next round of mutation and selection, iteratively evolving the enzyme towards the desired goal. This method is powerful because it does not require prior knowledge of the enzyme's structure or mechanism. nih.gov

Rational design , in contrast, relies on a detailed understanding of the enzyme's structure and function. nih.gov Using structural data from crystallography and insights from computational modeling, scientists make specific, targeted changes to the enzyme's amino acid sequence. nih.gov For instance, if modeling suggests that a bulky amino acid in the active site is hindering the binding of the 2-ethyl group of the substrate, site-directed mutagenesis can be used to replace it with a smaller residue, thereby enlarging the binding pocket. nih.gov This approach is generally faster and less labor-intensive than directed evolution but is limited by our often-incomplete understanding of complex structure-function relationships. nih.gov

Table 3: Comparison of Enzyme Engineering Strategies

Feature Directed Evolution Rational Design
Prerequisite A high-throughput screen/selection method. Knowledge of protein structure and mechanism. nih.gov
Approach Random mutagenesis and screening/selection. nih.gov Targeted mutations based on structural insights. nih.gov
Scope of Mutations Can explore the entire sequence space. Limited to specific, pre-determined residues.
Key Advantage Can discover unexpected solutions and does not require structural data. Faster, cheaper, and more predictable if the mechanism is understood. nih.gov

| Key Limitation | Requires a robust screening method; can be labor-intensive. | Limited by current knowledge; may miss beneficial mutations at distant sites. |

Bioinformatic and Genomic Approaches

Identification of Gene Clusters and Enzymes Associated with 2-Ethyl-3-oxobutanoate Metabolism

Identifying the complete metabolic pathway for a compound like Coenzyme A S-(2-Ethyl-3-oxobutanoate) requires powerful bioinformatic and genomic tools. In many microorganisms and plants, genes encoding enzymes for a specific metabolic pathway are physically grouped together on a chromosome, forming a metabolic gene cluster. nih.gov This co-localization facilitates their co-regulation and the efficient production of the final metabolic product.

The search for a gene cluster related to 2-ethyl-3-oxobutanoate metabolism would typically start with the identification of a candidate enzyme. For example, an enzyme like 2-ethylmalate synthase, which catalyzes a related reaction, could provide a starting point. genome.jp Once a gene for a key enzyme is identified, bioinformaticians can analyze its genomic neighborhood for other genes that might encode functionally related enzymes, such as dehydrogenases, hydratases, or other transferases. biorxiv.org Tools like BLAST for sequence homology searches and databases like KEGG can help predict the function of these neighboring genes. genome.jp The discovery of a cluster of genes whose predicted functions align with a plausible metabolic pathway provides strong evidence for their involvement in the metabolism of the target compound. nih.gov In eukaryotes, these clusters are notable because, unlike bacterial operons, the genes are typically transcribed individually. nih.gov

Table 4: Bioinformatic Tools for Gene Cluster and Pathway Identification

Tool/Database Function Application in This Context
BLAST (Basic Local Alignment Search Tool) Finds regions of similarity between biological sequences. Identifying homologous enzymes in other organisms that may be part of a similar pathway.
KEGG (Kyoto Encyclopedia of Genes and Genomes) A database resource for understanding high-level functions and utilities of the biological system. genome.jp Mapping identified enzymes to known metabolic pathways and predicting pathway completeness.
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) A tool for the automated genomic identification and analysis of biosynthetic gene clusters. Scanning a genome to find potential metabolic gene clusters that might be involved in 2-ethyl-3-oxobutanoate metabolism.

| Pfam/InterPro | Databases of protein families, domains, and functional sites. | Annotating the functions of unknown proteins found in the genomic neighborhood of a key enzyme. |

Evolutionary Analysis of Coenzyme A Biosynthesis and Derivative Pathways

Understanding the evolutionary history of Coenzyme A (CoA) biosynthesis and the pathways that utilize its derivatives provides a broader context for the role of specific molecules like Coenzyme A S-(2-Ethyl-3-oxobutanoate). Comparative genomics and phylogenetic analysis have been instrumental in reconstructing the evolution of these ancient and essential pathways. oup.com

Studies suggest that the core enzymatic machinery for converting 4'-phosphopantothenate into CoA was likely present in the Last Universal Common Ancestor (LUCA). nih.gov However, the pathways for synthesizing the precursor, pantothenate (vitamin B5), appear to have evolved independently in bacteria and archaea through convergent evolution. oup.com Eukaryotes are thought to have inherited their pantothenate synthesis genes from bacteria. nih.gov This evolutionary narrative is built by comparing the sequences of CoA biosynthetic enzymes across all three domains of life and constructing phylogenetic trees that depict their relationships. researchgate.net

The evolution of pathways that use CoA derivatives, such as the vast superfamily of CoA transferases, is also an active area of research. These enzymes are central to the metabolism of acetyl-CoA and other thioesters. researchgate.net Phylogenetic analysis of this superfamily has led to proposals for reclassifying it from three to six major families, providing a more accurate framework for understanding their functional diversification. researchgate.net By placing an enzyme that utilizes Coenzyme A S-(2-Ethyl-3-oxobutanoate) within this evolutionary framework, researchers can infer its origins and its relationship to enzymes with different substrate specificities, shedding light on how such specific metabolic functions arise over evolutionary time.

Table 5: Key Findings from the Evolutionary Analysis of CoA Biosynthesis

Evolutionary Aspect Key Finding Supporting Evidence
Core Pathway Origin The pathway from 4'-phosphopantothenate to CoA is ancient and likely existed in the LUCA. oup.comnih.gov Monophyly can be inferred for the enzymes catalyzing the final four steps of CoA synthesis. nih.gov
Precursor Pathway Origin Pantothenate synthesis pathways arose after the divergence of bacteria and archaea. oup.com Archaeal pantothenate synthetase and kinase are unrelated to their bacterial/eukaryotic counterparts. researchgate.net
Eukaryotic Pathway Origin Eukaryotes acquired the genes for pantothenate synthesis from bacteria. nih.gov Phylogenetic trees show eukaryotic enzymes clustering with bacterial homologs. oup.com

| Horizontal Gene Transfer | Some archaea acquired pantothenate biosynthesis genes from thermophilic bacteria. | Phylogenies of specific enzymes in some archaea indicate a bacterial origin. nih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Enzymatic Pathways for 2-Ethyl-3-oxobutanoate Metabolism

The metabolic fate of the 2-ethyl-3-oxobutanoate moiety, once attached to Coenzyme A, is currently unknown. Future research must prioritize the identification and characterization of the enzymatic pathways responsible for its synthesis and degradation. Acyl-CoA molecules are central intermediates in a wide array of metabolic processes, acting as carriers for acyl groups. nih.gov The thioester bond is a high-energy bond that facilitates the transfer of the acyl group in reactions that would otherwise be thermodynamically unfavorable. nih.govwikipedia.org

The search for novel metabolic pathways could be guided by strategies that have proven successful for other metabolites. For instance, some organisms utilize alternative routes for the biosynthesis of related alpha-keto acids like 2-oxobutyrate, bypassing common pathways like the one involving threonine dehydratase. nih.gov The discovery of these pathways often relies on a combination of genetic and biochemical approaches.

Key research approaches should include:

Functional Genomics: Screening genomic libraries for genes that, when expressed, confer the ability to metabolize 2-ethyl-3-oxobutanoate or its precursors. The use of sequence similarity networks (SSNs) can help prioritize uncharacterized enzymes based on their relation to protein families with known functions. nih.gov

Metabolite Tracing: Using isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled) to track the flow of atoms through metabolic networks in cell cultures or model organisms. This can reveal both the upstream sources and downstream products of Coenzyme A S-(2-Ethyl-3-oxobutanoate). nih.gov

Enzyme Discovery and Characterization: Once candidate genes are identified, the corresponding enzymes must be expressed, purified, and characterized in vitro to confirm their substrate specificity and catalytic mechanism. nih.gov This includes identifying the specific type of reaction catalyzed, such as condensation, oxidation, or cleavage.

The metabolism of 2-ethyl-3-oxobutanoate could be linked to several major metabolic hubs. For example, 2-oxobutyrate, a structural analog, is known to interfere with pyruvate (B1213749) metabolism, suggesting that enzymes of central carbon metabolism could potentially interact with Coenzyme A S-(2-Ethyl-3-oxobutanoate) or its metabolic products. nih.gov

In-depth Characterization of Stereospecific Enzyme-Substrate Interactions

The 2-ethyl-3-oxobutanoate moiety possesses a chiral center at the second carbon atom. The stereochemistry of enzyme-substrate interactions is a fundamental aspect of biochemical reactions, often dictating both the specificity and efficiency of a metabolic pathway. It is highly probable that the enzymes metabolizing Coenzyme A S-(2-Ethyl-3-oxobutanoate) exhibit a high degree of stereospecificity.

Research in this area should focus on:

Determining Stereopreference: Investigating whether enzymes preferentially synthesize or degrade a specific stereoisomer (R or S) of 2-ethyl-3-oxobutanoyl-CoA. Enzymes like acetoin(diacetyl) reductase from Rhodococcus erythropolis show absolute stereospecificity in their reactions, a common feature in biological catalysis. nih.gov

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of the relevant enzymes bound to their substrate. This would provide atomic-level insights into the active site architecture and the specific interactions that confer stereoselectivity.

Kinetic Analysis: Performing detailed kinetic studies using stereochemically pure isomers of the substrate to quantify the differences in binding affinity (Kₘ) and catalytic efficiency (kcat/Kₘ). nih.gov

Understanding these stereospecific interactions is crucial, as different enantiomers can have distinct metabolic fates and biological activities. The development of biocatalysts for chemical synthesis often hinges on exploiting the stereoselectivity of enzymes. nih.gov

Development of Advanced Methodologies for In Situ Metabolic Analysis

A major hurdle in studying acyl-CoA esters is their low intracellular concentration and high reactivity, which makes them difficult to detect and quantify accurately in biological samples. taylorandfrancis.com The development of robust analytical methods is therefore a prerequisite for understanding the dynamics of Coenzyme A S-(2-Ethyl-3-oxobutanoate) metabolism in situ.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a reliable and highly sensitive technology for the analysis of acyl-CoA profiles. creative-proteomics.comnih.gov Future work should focus on optimizing these methods for Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Analytical TechniqueAdvantagesChallenges for Acyl-CoA AnalysisFuture Development Focus
LC-MS/MS High sensitivity and specificity; allows for simultaneous quantification of multiple acyl-CoAs. creative-proteomics.comnih.govIon suppression from co-eluting species; instability of acyl-CoAs during sample preparation. nih.govOptimization of chromatographic separation; development of robust internal standards (e.g., odd-chain acyl-CoAs). nih.gov
Fluorescence Derivatization Increases sensitivity and selectivity of detection. nih.govRequires a chemical derivatization step that can introduce variability.Exploring novel, highly stable fluorescent tags specific for the thioester group.
High-Resolution Mass Spectrometry (HRMS) Provides enhanced mass accuracy for precise identification and structural characterization of unknown metabolites. creative-proteomics.comHigher instrument cost and more complex data analysis.Application to identify novel metabolites in the 2-ethyl-3-oxobutanoate pathway.

These advanced analytical tools will be essential for creating a dynamic picture of how the cellular pool of Coenzyme A S-(2-Ethyl-3-oxobutanoate) changes in response to different physiological conditions or genetic perturbations.

Systems Biology Approaches to Map the Comprehensive Role of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in Cellular Physiology

To fully grasp the importance of Coenzyme A S-(2-Ethyl-3-oxobutanoate), it is necessary to move beyond the study of individual reactions and adopt a systems-level perspective. Systems biology integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. nih.gov

A key area of investigation is the potential role of acyl-CoAs as signaling molecules and regulators of protein function. For example, acetyl-CoA levels are directly linked to the acetylation of histones, a key epigenetic modification that regulates gene expression. nih.gov It is conceivable that Coenzyme A S-(2-Ethyl-3-oxobutanoate) or other acyl-CoAs could serve as substrates for other types of protein acylation, thereby connecting metabolic state to cellular regulation. Long-chain acyl-CoA esters are also known to act as allosteric regulators of key metabolic enzymes like AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase. nih.govozgene.com

Future systems biology studies should aim to:

Integrate 'Omics' Data: Combine quantitative measurements of the Coenzyme A S-(2-Ethyl-3-oxobutanoate) pool with global analyses of the transcriptome and proteome to identify correlated changes in gene expression and protein abundance.

Construct Metabolic Models: Develop computational models of metabolism that include the newly identified pathways for 2-ethyl-3-oxobutanoate. These models can be used to simulate metabolic fluxes and predict the physiological consequences of pathway perturbations. nih.gov

Investigate Post-Translational Modifications: Explore whether the 2-ethyl-3-oxobutanoyl group can be transferred to proteins, creating a novel post-translational modification that could regulate protein function.

By employing these integrated approaches, researchers can move towards a comprehensive understanding of how Coenzyme A S-(2-Ethyl-3-oxobutanoate) is embedded within the broader network of cellular metabolism and regulation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in synthetic samples?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) for separation. Monitor the [M-H]⁻ ion at m/z 921.2 (calculated for C₂₅H₄₂N₇O₁₈P₃S) with high-resolution MS to confirm molecular mass .
  • Nuclear Magnetic Resonance (NMR) : Employ ¹H, ¹³C, and ³¹P NMR to verify the thioester linkage (δ ~2.5–3.0 ppm for S-CH₂ protons) and CoA backbone resonances. Compare with published spectra of related CoA thioesters .
  • Purity Analysis : Quantify residual solvents or byproducts using gas chromatography (GC) with flame ionization detection .

Q. What synthetic routes are commonly used to prepare Coenzyme A S-(2-Ethyl-3-oxobutanoate)?

  • Methodological Answer :

  • Enzymatic Acylation : Use acyl-CoA synthetases or thioesterases to catalyze the coupling of 2-Ethyl-3-oxobutanoic acid with CoA-SH. Optimize pH (7.5–8.5) and ATP/Mg²⁺ concentrations for yield enhancement .
  • Chemical Synthesis : React 2-Ethyl-3-oxobutanoic acid with activated CoA (e.g., via N-hydroxysuccinimide esters). Purify using anion-exchange chromatography to isolate the thioester product .

Advanced Research Questions

Q. How can stereochemical inconsistencies in Coenzyme A S-(2-Ethyl-3-oxobutanoate) derivatives be resolved?

  • Methodological Answer :

  • X-ray Crystallography : For crystalline derivatives, solve structures using SHELXL refinement (e.g., single-crystal data collected at 100 K). Validate chiral centers at C3 of the 2-ethyl-3-oxobutanoate moiety .
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers. Calibrate with optically pure standards synthesized via asymmetric reduction (e.g., NaBH₄ with chiral catalysts) .

Q. What experimental strategies address discrepancies in reported enzymatic activity data involving this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Control temperature (±0.1°C), ionic strength, and cofactor concentrations (e.g., NAD⁺/NADH ratios) to minimize variability. Use kinetic modeling (e.g., Michaelis-Menten) to compare Kₘ and Vₘₐₓ across studies .
  • Metabolite Interference Checks : Quantify competing metabolites (e.g., acetyl-CoA) via LC-MS in reaction mixtures. Pre-treat samples with immobilized enzymes (e.g., acyl-CoA oxidase) to remove interferents .

Q. How can the metabolic stability of Coenzyme A S-(2-Ethyl-3-oxobutanoate) be evaluated in cellular models?

  • Methodological Answer :

  • Stable Isotope Tracing : Incubate cells with ¹³C-labeled 2-Ethyl-3-oxobutanoate and track incorporation into TCA cycle intermediates via LC-MS/MS. Normalize data to intracellular CoA pool sizes .
  • Hydrolysis Rate Measurement : Use time-course assays with acyl-CoA thioesterases (e.g., ACOT2). Monitor substrate depletion via UV absorbance at 260 nm (ε = 16,800 M⁻¹cm⁻¹) .

Data Analysis and Reporting Standards

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Multivariate Analysis : Apply principal component analysis (PCA) to untargeted metabolomics datasets to identify confounding variables (e.g., batch effects) .

Q. How should researchers validate the specificity of antibodies or probes targeting Coenzyme A S-(2-Ethyl-3-oxobutanoate)?

  • Methodological Answer :

  • Competitive Binding Assays : Pre-incubate probes with excess unlabeled compound and quantify signal reduction via ELISA or fluorescence polarization .
  • Cross-Reactivity Screening : Test against structurally similar CoA derivatives (e.g., 3-methyl-2-oxobutanoate-CoA) using surface plasmon resonance (SPR) .

Tables for Key Parameters

Analytical Technique Key Parameters Reference
LC-MSColumn: C18 (2.1 × 100 mm, 1.7 µm); Gradient: 5–95% B in 15 min
¹H NMRSolvent: D₂O; Frequency: 600 MHz; Referencing: TSP (0 ppm)
Chiral HPLCColumn: Chiralpak IC; Mobile Phase: Hexane/IPA (90:10)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.